molecular formula C10H13Li2N5O10P2 B12367470 Adenosine 5'-diphosphate-15N5 (dilithium)

Adenosine 5'-diphosphate-15N5 (dilithium)

Cat. No.: B12367470
M. Wt: 444.1 g/mol
InChI Key: YCWSTXGQZUYBEW-GQUJDUEPSA-L
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Description

Adenosine 5’-diphosphate-15N5 (dilithium) is a nucleoside diphosphate that is isotopically labeled with nitrogen-15. This compound is a derivative of adenosine diphosphate, which plays a crucial role in cellular energy transfer and signal transduction. The nitrogen-15 labeling makes it particularly useful in various scientific research applications, including metabolic studies and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-diphosphate-15N5 (dilithium) is synthesized through the isotopic labeling of adenosine diphosphate. The process involves the incorporation of nitrogen-15 into the adenine moiety of adenosine diphosphate. This can be achieved through chemical synthesis or biosynthetic methods using nitrogen-15 enriched precursors.

Industrial Production Methods

Industrial production of adenosine 5’-diphosphate-15N5 (dilithium) typically involves large-scale chemical synthesis. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-diphosphate-15N5 (dilithium) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to adenosine 5’-triphosphate.

    Reduction: It can be reduced to adenosine monophosphate.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used.

Major Products

    Oxidation: Adenosine 5’-triphosphate.

    Reduction: Adenosine monophosphate.

    Substitution: Various substituted adenosine derivatives.

Scientific Research Applications

Adenosine 5’-diphosphate-15N5 (dilithium) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to track the fate of nitrogen atoms in biochemical pathways.

    Biology: Employed in studies of nucleotide metabolism and energy transfer in cells.

    Medicine: Utilized in research on platelet aggregation and cardiovascular diseases.

    Industry: Applied in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Adenosine 5’-diphosphate-15N5 (dilithium) exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for various enzymes, including ATPases and kinases, which catalyze the conversion of adenosine diphosphate to adenosine triphosphate and vice versa. This compound also interacts with purinergic receptors, influencing cellular signaling pathways involved in platelet aggregation and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-triphosphate-15N5 (dilithium): Another nitrogen-15 labeled nucleotide, used in similar applications.

    Adenosine monophosphate-15N5 (dilithium): A related compound with a single phosphate group, used in studies of nucleotide metabolism.

Uniqueness

Adenosine 5’-diphosphate-15N5 (dilithium) is unique due to its specific labeling with nitrogen-15, which allows for precise tracking in metabolic studies. Its role in energy transfer and signal transduction makes it a valuable tool in various fields of research.

Properties

Molecular Formula

C10H13Li2N5O10P2

Molecular Weight

444.1 g/mol

IUPAC Name

dilithium;[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;;

InChI Key

YCWSTXGQZUYBEW-GQUJDUEPSA-L

Isomeric SMILES

[Li+].[Li+].C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)[15NH2]

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N

Origin of Product

United States

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